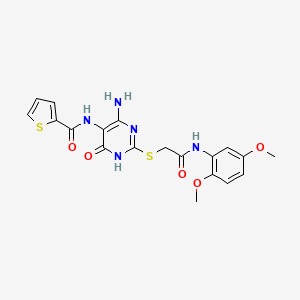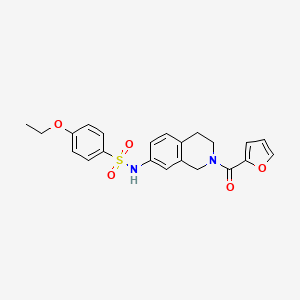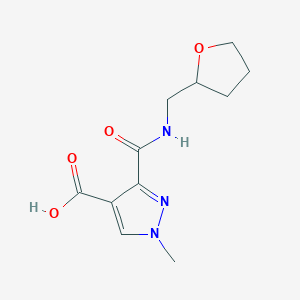![molecular formula C13H19N4NaO4 B2687423 sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate CAS No. 1803590-63-7](/img/structure/B2687423.png)
sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the CAS Number: 1803590-63-7 . It has a molecular weight of 318.30 and its molecular formula is C13H19N4NaO4 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H20N4O4.Na/c1-13(2,3)21-12(20)16-6-4-5-9(7-16)17-8-14-10(15-17)11(18)19;/h8-9H,4-7H2,1-3H3,(H,18,19);/q;+1/p-1 . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The boiling point is not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound and its derivatives are extensively studied for their synthesis and potential biological activities. For instance, the synthesis and antibacterial properties of 1,2,4-triazole derivatives highlight the role of similar compounds in generating biologically active heterocycles with antimicrobial activity, which can also serve as surface-active agents (R. El-Sayed, 2006).
Chemical Reactions and Intermediates
The compound's utility in chemical reactions, serving as a versatile intermediate for generating a wide array of chemical structures, is exemplified in research on the reactions of sodium salts of heterocyclic β-ketoesters with dimethyl acetylenedicarboxylate, leading to novel compounds with potential applications across different fields of chemistry (A. Frew, G. Proctor, J. Silverton, 1980).
Advanced Materials and Applications
Further applications are seen in the development of advanced materials, such as the study on sodium complexes of spin-labeled monoazacrown ethers for insights into molecular interactions important in materials science (G. Sosnovsky, J. Lukszo, P. Gutiérrez, K. Scheffler, 1987). Additionally, the synthesis of 5-sulfonylisoxazoles through a trifunctionalization cascade of 1,3-enynes demonstrates the compound's potential in organic synthesis, providing facile access to functionally rich isoxazoles with applications ranging from pharmaceuticals to materials chemistry (Xin Yue, Ming Hu, Xingyi He, Shuang Wu, Jin‐Heng Li, 2020).
Electrochemical and Computational Studies
The electrochemical behavior and computational studies of piperazinic compounds, which relate to similar chemical structures, provide a foundation for understanding the redox properties and electronic characteristics of these compounds, with implications for their use in various scientific and technological applications (N. Parveen, Afzal Shah, S. Khan, Usman Ali Rana, F. Fathi, Aamir Hassan Shah, M. Ashiq, A. Rauf, R. Qureshi, Z. Rehman, H. Kraatz, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
- However, related triazole derivatives have been studied for their anticancer activity. The N1 and N2 nitrogen atoms of the triazole moiety often play a crucial role in binding to active sites of enzymes .
- In general, triazole derivatives have been investigated for their selectivity against cancer cell lines . This suggests involvement in pathways related to cell growth, proliferation, or survival.
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
sodium;1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4.Na/c1-13(2,3)21-12(20)16-6-4-5-9(7-16)17-8-14-10(15-17)11(18)19;/h8-9H,4-7H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNLLZAKEWPLOV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=NC(=N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)
![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine](/img/structure/B2687348.png)


![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2687352.png)


![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)
